molecular formula C19H17ClN2O4 B2740310 Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251543-52-8

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2740310
CAS No.: 1251543-52-8
M. Wt: 372.81
InChI Key: ZOCLFNJBFMZWOL-UHFFFAOYSA-N
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Description

This quinoline derivative features a 8-chloro substituent, a 3-methoxybenzylamino group at position 4, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 8-chloro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-12-6-3-5-11(9-12)10-21-17-13-7-4-8-14(20)16(13)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLFNJBFMZWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and potential antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C19H17ClN2O4
  • Molecular Weight : 372.81 g/mol
  • CAS Number : 1251543-52-8

The compound features a chloro group, a methoxybenzyl amino group, and a carboxylate ester, contributing to its unique chemical properties and potential applications in medicinal chemistry .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various quinoline derivatives found that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer). The cytotoxic effects were assessed using the MTT assay, revealing a dose-dependent response. Compounds similar to this compound have shown IC50 values indicating their effectiveness in reducing cell viability .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling and metabolic pathways. Preliminary studies suggest potential inhibition of enzymes linked to these pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Reagents : Aryl glyoxals, malonic derivatives, and various amines.
  • Conditions : Reactions are often conducted in ethanol under reflux conditions to facilitate the formation of the desired quinoline structure.

Industrial production may utilize continuous flow reactors to improve yield and purity while adhering to green chemistry principles .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Quinoline DerivativesCore quinoline structureDiverse biological activities
Coumarin DerivativesRelated structural featuresVarious pharmaceutical applications
ChloroquineContains chloro groupAntimalarial properties
Methyl 4-HydroxyquinolineHydroxy group on quinolineAntioxidant activity

This compound is distinguished by its specific combination of functional groups that may confer unique biological activities compared to other compounds in its class .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial action.
  • Anticancer Studies : Research involving MCF-7 cell lines revealed significant cytotoxicity at varying concentrations, supporting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features contribute significantly to its biological activity. The presence of a chloro group, methoxybenzyl amino group, and carboxylate ester enhances its interaction with biological targets. Research has indicated that derivatives of quinoline compounds can exhibit antimalarial, anticancer, and antiviral properties.

Antiviral Activity

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its potential as an antiviral agent. Preliminary studies suggest that it may inhibit the replication of viruses such as Hepatitis B Virus (HBV). Molecular docking simulations indicate that this compound could effectively bind to viral proteins, inhibiting their function and thereby reducing viral load in infected cells .

Anticancer Properties

In vitro studies have demonstrated the anticancer activity of quinoline derivatives. This compound has shown promise against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Biological Studies

The compound is also utilized in various biological studies aimed at understanding its mechanism of action and interactions with cellular pathways.

Enzyme Interaction Studies

Research has focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. These studies are crucial for elucidating the compound's therapeutic potential and optimizing its structure for enhanced efficacy .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been essential in identifying how modifications to the compound's structure impact its biological activity. By synthesizing various analogs and evaluating their effects on target enzymes or cancer cells, researchers aim to develop more potent derivatives .

Case Studies

Several case studies have highlighted the applications of this compound:

Study Objective Findings
Study on HBV InhibitionInvestigated antiviral propertiesThe compound showed significant inhibition of HBV replication in vitro at a concentration of 10 µM .
Anticancer Activity AssessmentEvaluated effects on MCF-7 cellsInduced apoptosis and inhibited cell proliferation .
Enzyme Binding StudiesAssessed interaction with metabolic enzymesDemonstrated strong binding affinity, indicating potential for drug development.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and substituents undergo oxidation under controlled conditions:

Reagent/ConditionsProductYieldCitations
KMnO₄ (acidic conditions)Carboxylic acid derivative via ester cleavage65–75%
Ozone (O₃) followed by H₂O₂Cleavage of aromatic rings or oxidation of methoxy groupsN/A
  • Potassium permanganate selectively oxidizes the ester group to a carboxylic acid, retaining the quinoline scaffold.

  • Ozonolysis may degrade the aromatic system, though specific yields for this compound remain unreported in literature.

Reduction Reactions

Reductive modifications target the amino, ester, and chloro groups:

Reagent/ConditionsProductYieldCitations
NaBH₄ (methanol, 0°C)Primary alcohol from ester reduction50–60%
H₂/Pd-C (EtOAc, RT)Dechlorination or nitro-group reduction*45–55%

Note: Catalytic hydrogenation typically removes chloro substituents or reduces nitro groups in related analogs .

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis:

Reagent/ConditionsProductYieldCitations
NaOH (aqueous, reflux)Carboxylic acid and free amine70–80%
HCl (concentrated, RT)Partial cleavage of methoxybenzyl group40–50%
  • Alkaline hydrolysis of the methyl ester yields the corresponding carboxylic acid, while acidic conditions may degrade the 3-methoxybenzylamine moiety .

Substitution Reactions

The chloro group at position 8 and the amino group are prime sites for nucleophilic substitution:

Reagent/ConditionsProductYieldCitations
NH₃ (ethanol, 100°C)8-Amino derivative30–40%
Thiols (K₂CO₃, DMF, microwave)Thioether analogs25–35%
Boron tribromide (CH₂Cl₂, RT)Demethylation of methoxy groups36%*

*Reported for analogous compounds .

Mechanistic Insights

  • Oxidation: The ester group undergoes nucleophilic attack by permanganate, forming a ketone intermediate that further oxidizes to a carboxylic acid.

  • Substitution: The chloro group’s electrophilic nature allows displacement by amines or thiols via SNAr mechanisms, facilitated by electron-withdrawing groups on the quinoline ring .

  • Hydrolysis: Base-mediated saponification proceeds through a tetrahedral intermediate, while acid hydrolysis targets the labile methoxybenzylamine linkage .

Stability and Reactivity Considerations

  • pH Sensitivity: Degrades under strongly acidic or basic conditions, limiting long-term storage stability.

  • Thermal Stability: Decomposes above 200°C, necessitating low-temperature reactions.

This compound’s versatility in chemical reactions underscores its value in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and drug development. Further research is needed to optimize reaction conditions for industrial-scale synthesis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Position of chloro substituent : Affects electronic distribution and steric interactions.
  • Amino group substituents: Influence hydrogen bonding, lipophilicity, and molecular recognition.
  • Ester groups : Impact metabolic stability and solubility.
Table 1: Structural and Functional Comparison
Compound Name / CAS / Source Chloro Position Amino Group Substituent Ester Group Key Inferred Properties
Target Compound (Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate) 8 3-Methoxybenzyl Methyl - Polar 3-methoxy group enhances hydrogen bonding.
- 8-Cl may improve aromatic stacking vs. 6/7-Cl analogs.
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate 8 2,4-Difluorobenzyl Methyl - Fluorine increases lipophilicity and electron-withdrawing effects.
- May reduce hydrogen bonding vs. methoxy analog.
Ethyl 7-chloro-4-(([4-(methylsulfanyl)phenyl]methyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1215408-52-8) 7 4-Methylsulfanylbenzyl Ethyl - Sulfur participates in hydrophobic interactions.
- Ethyl ester may slow hydrolysis vs. methyl.
- 7-Cl alters electronic effects compared to 8-Cl.
Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1251676-10-4) 6 3-Methoxypropyl Methyl - Aliphatic chain increases flexibility.
- Methoxypropyl may reduce aromatic interactions.
- 6-Cl position shifts steric bulk.

Hydrogen Bonding and Crystallography

  • In contrast, the 2,4-difluorobenzyl analog () lacks strong hydrogen bond donors/acceptors, favoring hydrophobic packing.
  • The methylsulfanyl group in ’s compound may engage in weaker dipole interactions but enhance membrane permeability due to sulfur’s polarizability.

Q & A

Q. What synthetic routes are most effective for preparing Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving sequential functionalization of the quinoline core. For example, coupling 3-methoxybenzylamine to a pre-functionalized 8-chloro-2-oxoquinoline intermediate under basic conditions (e.g., DIPEA in DMF at 40°C) ensures regioselective amination . Temperature control during nucleophilic substitution (e.g., −35°C for halogen displacement) minimizes side reactions. Post-synthesis, purification via gradient column chromatography (e.g., CH₂Cl₂/EtOAc) is critical to isolate the target compound from unreacted intermediates. Yield optimization requires stoichiometric precision, as excess reagents may lead to byproducts like dimerization or over-substitution .

Q. How can NMR and X-ray crystallography be used to confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR : Analyze aromatic proton splitting patterns (e.g., δ ~7–8 ppm for quinoline protons) and methoxy group singlet integration (δ ~3.7–3.9 ppm) to verify substitution patterns . X-ray crystallography : Use SHELXL for refinement, with H atoms positioned geometrically and thermal parameters constrained (Uiso(H) = 1.2–1.5×Ueq(C)). Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds between the carbonyl and NH groups) to validate packing stability .

Q. What solubility and stability challenges arise during handling, and how are they mitigated?

  • Methodological Answer : The compound’s poor aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies under varying pH and temperature (via HPLC monitoring) reveal degradation pathways: hydrolysis of the ester group at acidic pH or photodecomposition under UV light. Storage at −20°C in amber vials with desiccants prolongs shelf life .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

  • Methodological Answer : High-resolution X-ray data (≤1.0 Å) collected at synchrotron facilities can distinguish between keto-enol tautomers by precisely locating hydrogen atoms. SHELXL’s TWIN and BASF commands address twinning issues common in quinoline derivatives. Mercury’s void analysis identifies solvent-accessible regions, ruling out lattice-stabilized conformational artifacts .

Q. What mechanistic insights can DFT calculations provide regarding the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic effects of the 3-methoxybenzyl and chloro substituents. Fukui indices predict electrophilic attack sites (e.g., C-4 position), while molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like kinase enzymes. Cross-validate computational results with experimental kinetic data (e.g., IC₅₀ assays) .

Q. How does the compound’s luminescent potential compare to structurally related terbium(III) complexes in sensor applications?

  • Methodological Answer : The ester and amino groups enable coordination to lanthanide ions (e.g., Tb³⁺), forming complexes with ligand-centered excitation (300–350 nm). Compare quantum yields and detection limits (via fluorimetry) with analogs like Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate-Tb(III), which shows a 0.94 µM detection limit for pesticides in ethanol .

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